molecular formula C15H18O4 B2649934 2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid CAS No. 1082544-23-7

2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Cat. No.: B2649934
CAS No.: 1082544-23-7
M. Wt: 262.305
InChI Key: IIDWLPJLPSLJII-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group and a 2,3-dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid typically involves multiple steps, starting with the preparation of the core benzodioxin structure. One common approach is to react 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can then be further modified.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including enzyme inhibition and antibacterial properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A related compound with potential antibacterial properties.

  • Cyclopentanecarboxamide, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]: Another structurally similar compound with potential biological activity[_{{{CITATION{{{_4{Cyclopentanecarboxamide, N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2 ....

Uniqueness: 2-Cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-cyclopentyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c16-15(17)14(10-3-1-2-4-10)11-5-6-12-13(9-11)19-8-7-18-12/h5-6,9-10,14H,1-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDWLPJLPSLJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC3=C(C=C2)OCCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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